molecular formula C11H22N2O2 B4033951 N,N'-propane-1,2-diyldibutanamide

N,N'-propane-1,2-diyldibutanamide

Cat. No.: B4033951
M. Wt: 214.30 g/mol
InChI Key: KAGAULBNAFMDFT-UHFFFAOYSA-N
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Description

N,N'-Propane-1,2-diyldibutanamide is a symmetrical diamide compound featuring a propane-1,2-diyl backbone linked to two butanamide groups. This compound is likely utilized in polymer chemistry, pharmaceutical intermediates, or materials science, given the prevalence of similar diamides in these fields .

Properties

IUPAC Name

N-[2-(butanoylamino)propyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-4-6-10(14)12-8-9(3)13-11(15)7-5-2/h9H,4-8H2,1-3H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGAULBNAFMDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC(C)NC(=O)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-propane-1,2-diyldibutanamide typically involves the reaction of propane-1,2-diamine with butanoyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Propane-1,2-diamine+2Butanoyl chlorideN,N’-propane-1,2-diyldibutanamide+2HCl\text{Propane-1,2-diamine} + 2 \text{Butanoyl chloride} \rightarrow \text{N,N'-propane-1,2-diyldibutanamide} + 2 \text{HCl} Propane-1,2-diamine+2Butanoyl chloride→N,N’-propane-1,2-diyldibutanamide+2HCl

The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and a base like triethylamine is added to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of N,N’-propane-1,2-diyldibutanamide can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-propane-1,2-diyldibutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction of the amide groups can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The amide groups can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) under basic conditions.

Major Products

    Oxidation: Butanoic acid and propane-1,2-dicarboxylic acid.

    Reduction: Butylamine and propane-1,2-diamine.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N,N’-propane-1,2-diyldibutanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-propane-1,2-diyldibutanamide involves its interaction with various molecular targets, primarily through hydrogen bonding and van der Waals forces. The amide groups can form hydrogen bonds with other molecules, influencing their stability and reactivity. In biological systems, the compound may interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Backbone Substituent Groups Key Features Reference
N,N'-1,4-Phenylenebisacetamide 1,4-Phenylene Acetamide Aromatic backbone, rigid
N,N'-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide) 1,2-Phenylene Isobutylphenyl-propanamide NSAID derivative, bulky groups
N,N'-Diethylbutanamidine Ethylene Ethyl, butanamidine Amidines (basic), regulated
N1-(sec-Butyl)propane-1,2-diamine Propane-1,2-diyl sec-Butyl, amine Bioactive diamine

Key Observations :

  • Backbone Rigidity : Aromatic backbones (e.g., phenylene in ) confer rigidity, whereas propane-1,2-diyl (as in the target compound) offers flexibility.
  • Functional Groups : Amidines (e.g., N,N-Diethylbutanamidine ) exhibit basicity and higher reactivity compared to amides, which are neutral and stabilize hydrogen bonding.
  • Bioactivity : Propane-1,2-diamine derivatives (e.g., N1-(sec-Butyl)propane-1,2-diamine ) show biological activity, suggesting that the target diamide may serve as a precursor in drug synthesis.

Table 2: Functional Comparison

Compound Name Primary Application Regulatory Notes Reference
N,N'-Propane-1,2-diyldibutanamide Polymer crosslinking, drug intermediates Not listed in controlled substances
N,N-Diethylbutanamidine Chemical synthesis Export-controlled (EAR)
N,N'-1,4-Phenylenebisacetamide Dye/polymer research Lab-use only
N,N'-(1,2-phenylene)bis(...propanamide) Anti-inflammatory drug Preclinical studies

Key Findings :

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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